molecular formula C20H16F3N3S B4350987 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350987
M. Wt: 387.4 g/mol
InChI Key: QPRYXDWOHNLTHS-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. Known for its diverse structural components—each conferring unique properties—this compound finds varied applications in scientific research, particularly in fields like chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-3-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3S/c1-11(2)18-17-14(19(22)23)10-15(16-4-3-9-27-16)24-20(17)26(25-18)13-7-5-12(21)6-8-13/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYXDWOHNLTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step reaction process is essential. Initially, the preparation involves the construction of the pyrazolo[3,4-b]pyridine scaffold, followed by sequential introduction of the difluoromethyl, fluorophenyl, isopropyl, and thienyl groups. The reaction conditions, typically, require controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate each step.

Industrial Production Methods

In an industrial setting, the production involves similar steps but optimized for scale. Automated reactors maintain precise conditions, ensuring consistent yields. Raw materials undergo stringent quality checks, and the intermediate products are isolated and purified before proceeding to subsequent steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohol or ketone derivatives.

  • Reduction: : Selective reduction may target the pyrazolo ring, modifying its electronic properties.

Common Reagents and Conditions

Oxidation may involve reagents like PCC or DMP, while reduction can utilize hydride sources such as LiAlH4. Substitution reactions often require halogenating agents or Grignard reagents under inert atmospheres to avoid side reactions.

Major Products

Each reaction yields distinct products—oxidation forms alcohols/ketones, reduction gives altered pyrazolo rings, and substitutions generate modified aromatic compounds.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.

Biology

Its structural versatility makes it a candidate for probing biological pathways, especially in medicinal chemistry for drug development.

Medicine

Potential therapeutic applications include its use as a pharmacophore in designing anti-inflammatory or anticancer agents due to its interaction with specific molecular targets.

Industry

In the industrial realm, it may function in the development of agrochemicals, offering solutions for pest control through targeted bioactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets—enzymes or receptors—modulating their activity. Its mechanism often involves binding to active sites, altering enzymatic pathways or receptor signaling, thereby influencing biological outcomes.

Comparison with Similar Compounds

Comparing it with similar compounds like 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-thienyl)-pyrazolo[3,4-d]pyrimidine reveals subtle differences in structure and reactivity. The unique isopropyl group in our compound enhances its lipophilicity, affecting its interaction with biological membranes and targets.

Similar Compounds

  • 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-thienyl)-pyrazolo[3,4-d]pyrimidine

  • 3-isopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethyl)-1-(4-fluorophenyl)-3-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

These comparisons highlight the unique structural features and resultant properties that distinguish our target compound from others in its class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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